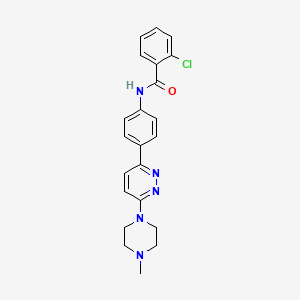

2-氯-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical entity that appears to be related to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and properties of related compounds.

Synthesis Analysis

The synthesis of related pyridazine compounds involves multiple steps, including chlorination, aminolysis, and condensation reactions. For instance, the synthesis of a similar compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was achieved through a five-step process starting from 2-nitrobenzoic acid. This process included chlorination, aminolysis, reduction with hydrazine hydrate, condensation, and a final reduction with sodium borohydride, resulting in a good yield of 54.5% . This suggests that the synthesis of 2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide could potentially follow a similar multi-step synthetic route, possibly involving chlorination and aminolysis as key steps.

Molecular Structure Analysis

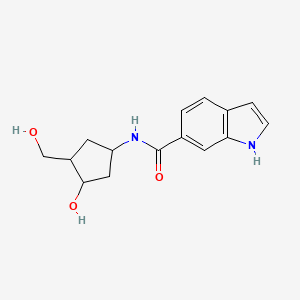

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound with two adjacent nitrogen atoms. The structure of the compound likely includes additional functional groups attached to the pyridazine core, such as a benzamide moiety and a methylpiperazine group. These substituents can significantly influence the compound's chemical behavior and interaction with biological targets. The structure of related compounds has been confirmed using techniques like 1H-NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including hydrolysis under different conditions. For example, 2-phenyl-6-chlorooxazolo[5,4-c]pyridazine was shown to yield 4-amino-6-chloro-3-pyridazinol and 4-benzamido-6-chloro-3-pyridazinol upon heating with sodium hydroxide solution and hydrochloric acid, respectively . This indicates that the compound 2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide could also be susceptible to hydrolysis, potentially leading to the formation of different hydrolyzed products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide are not detailed in the provided papers, we can infer that properties such as solubility, melting point, and stability would be influenced by the functional groups present in the molecule. The presence of a chloro group and a benzamide moiety could affect the compound's polarity and hydrogen bonding capability, which in turn would impact its solubility in various solvents. The molecular weight, determined by the sum of the atomic weights of all atoms in the molecule, and the presence of aromatic rings could also influence its physical state at room temperature.

科学研究应用

合成和结构分析

- 类似物的合成:该化合物被用于合成含有 N-甲基哌嗪片段的新型酰胺,这是伊马替尼等抗白血病剂创建中的关键中间体 (Koroleva 等人,2011 年)。

- 构效关系研究:对与该化合物密切相关的哒嗪酮衍生物的研究揭示了它们作为强心剂的潜力,突出了特定结构元素在其生物活性中的重要性 (Wang 等人,2008 年)。

药物化学和药物开发

- 抗菌活性:类似化合物的衍生物表现出抗菌活性,表明在开发新型抗菌剂方面具有潜在应用 (Kuș 等人,2009 年)。

- 抗结核剂:与 2-氯-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)苯甲酰胺在结构上相关的化合物被探索其作为抗结核剂的潜力,突出了它们在解决结核病中的应用 (Srinivasarao 等人,2020 年)。

其他应用

- 哒嗪酮类除草剂:发现相关的哒嗪酮化合物是有效的除草剂,表明潜在的农业应用 (Hilton 等人,1969 年)。

- 缓蚀:与该化合物类似的哒嗪衍生物在抑制低碳钢腐蚀方面显示出功效,表明在材料科学中的潜力 (Mashuga 等人,2017 年)。

未来方向

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to certain anti-tubercular agents

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to certain anti-tubercular agents , it may interfere with the growth and replication of Mycobacterium tuberculosis

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the metabolism and replication of Mycobacterium tuberculosis. More research is needed to identify the specific pathways involved.

Result of Action

Preliminary studies suggest it may have anti-tubercular activity , indicating it could inhibit the growth and replication of Mycobacterium tuberculosis

属性

IUPAC Name |

2-chloro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O/c1-27-12-14-28(15-13-27)21-11-10-20(25-26-21)16-6-8-17(9-7-16)24-22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVBPWYDHUUPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)